(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride
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Overview
Description
®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride is a chiral compound with potential applications in various scientific fields. This compound features a cyclopenta[c]pyridine core, which is a fused bicyclic structure, and an amine group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the cyclopenta[c]pyridine core. This can be achieved using various cyclization agents under controlled temperature and pressure conditions.
Amine Introduction: The introduction of the amine group is usually done through nucleophilic substitution or reductive amination. Common reagents include ammonia or primary amines, and reducing agents like sodium borohydride.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by separation.
Industrial Production Methods
In an industrial setting, the production of ®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed to modify the cyclopenta[c]pyridine core or the amine group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, ®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it valuable for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of ®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions, while the cyclopenta[c]pyridine core provides structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine: The non-chiral version, lacking the hydrochloride salt form.
Cyclopenta[c]pyridine derivatives: Various derivatives with different substituents on the pyridine ring, offering a range of chemical and biological properties.
Uniqueness
®-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride is unique due to its chiral nature and specific structural features. Its ability to interact selectively with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-2-1-6-3-4-10-5-7(6)8;/h3-5,8H,1-2,9H2;1H |
InChI Key |
RWDSKGSDVLTMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=NC=C2.Cl |
Origin of Product |
United States |
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